2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone
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Overview
Description
2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone is a complex organic compound that belongs to the class of quinazoline derivatives.
Preparation Methods
The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone can be compared with other quinazoline derivatives, such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used for similar indications as erlotinib
Properties
Molecular Formula |
C24H20N2OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(4,6-dimethylquinazolin-2-yl)sulfanyl-1,2-diphenylethanone |
InChI |
InChI=1S/C24H20N2OS/c1-16-13-14-21-20(15-16)17(2)25-24(26-21)28-23(19-11-7-4-8-12-19)22(27)18-9-5-3-6-10-18/h3-15,23H,1-2H3 |
InChI Key |
DFMDXLMNSNPMFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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